3-methyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
3-methyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]-8-(4-phenylpiperazin-1-yl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N8O2S/c1-16-8-9-24-21(25-16)34-15-14-31-18-19(28(2)23(33)27-20(18)32)26-22(31)30-12-10-29(11-13-30)17-6-4-3-5-7-17/h3-9H,10-15H2,1-2H3,(H,27,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWPMTGDVNFABT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCCN2C3=C(N=C2N4CCN(CC4)C5=CC=CC=C5)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-methyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex purine derivative with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . The structure includes a purine core, a piperazine ring, and a pyrimidine moiety, which may contribute to its diverse biological effects.
Structural Formula
Anticancer Activity
Recent studies suggest that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of piperazine and purine have been shown to inhibit various cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluated the anticancer potential of related compounds against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 1.88 |
| Compound B | HCT116 | 0.39 |
| Compound C | A375 | 4.2 |
These results indicate that modifications in the structure can enhance cytotoxicity against specific cancer types, suggesting that the target compound may also possess similar properties.
The proposed mechanisms for anticancer activity include:
- Inhibition of Cell Proliferation : Compounds targeting cyclin-dependent kinases (CDKs) can halt the cell cycle.
- Induction of Apoptosis : Activation of apoptotic pathways through mitochondrial disruption.
- DNA Interaction : Binding to DNA or interfering with replication processes.
Neuropharmacological Effects
The presence of a piperazine ring suggests potential neuropharmacological activity. Piperazine derivatives are known for their effects on neurotransmitter systems.
Neurotransmitter Modulation
Research indicates that similar compounds can act as serotonin and dopamine receptor modulators. This could imply that the target compound may influence mood and cognitive functions.
Anti-inflammatory Properties
Compounds with purine structures often exhibit anti-inflammatory effects, which may be mediated through inhibition of pro-inflammatory cytokines.
In Vivo Studies
In animal models, related purine derivatives have shown:
- Reduced levels of TNF-alpha and IL-6.
- Decreased edema in inflammatory conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Methyl-7-{2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl}-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione
Structural Differences :
Functional Implications :
- The thiazole ring (vs.
- The pyrrolidinyl group (vs. phenylpiperazinyl) reduces aromaticity and introduces a smaller, saturated ring, which could influence pharmacokinetics (e.g., solubility, metabolic stability).
Pyrimidin-2,4-dione Derivatives ()
Compounds such as 6-[(3-hydroxy-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione (compound 7 in ) share a pyrimidine-dione core but differ significantly in substitution patterns:
- Substituents : Hydroxypropyl and methoxymethyl groups replace the purine core and phenylpiperazinyl/thioethyl groups in the target compound.
- Functional Role : Pyrimidin-2,4-diones are often explored as nucleoside analogs or enzyme inhibitors, whereas purine-2,6-diones like the target compound may have distinct biological targets .
Research Findings and Hypothetical Activity
While direct functional data for the target compound are unavailable, structural analogs provide clues:
- Thioether Linkages : The thioethyl group in both the target compound and analog may enhance metabolic stability compared to ether or ester linkages.
- Phenylpiperazinyl vs. Pyrrolidinyl : The phenylpiperazinyl group is commonly associated with serotonin or dopamine receptor modulation (e.g., in antipsychotics), whereas pyrrolidinyl groups are seen in compounds targeting adrenergic receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
